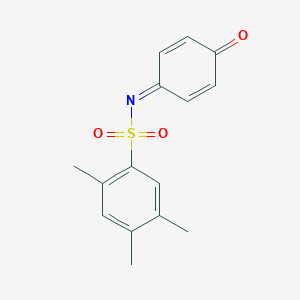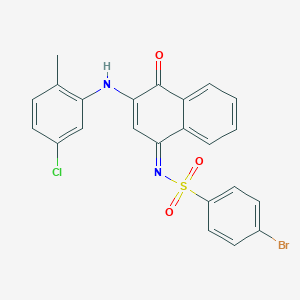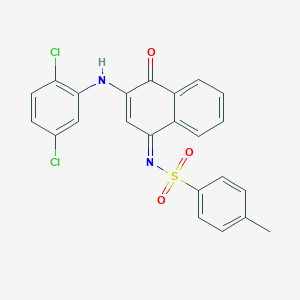![molecular formula C22H22FNO6S B284996 Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues and cells. This compound has been used extensively in cancer research, as hypoxia is a common feature of solid tumors.
Mechanism of Action
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to proteins in cells that are activated under low oxygen conditions. Specifically, this compound binds to proteins that contain a certain amino acid sequence, known as the this compound-binding site. Once this compound binds to these proteins, it becomes trapped in the cells and can be detected using various imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect normal cells or tissues. However, it can cause some side effects in high doses, such as nausea, vomiting, and headaches. This compound has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for hypoxic cells and tissues. This allows researchers to accurately detect and measure hypoxia levels in tumors, which can help guide treatment decisions. However, this compound has some limitations in lab experiments, such as the need for specialized imaging techniques and the potential for false positives or negatives.
Future Directions
There are several potential future directions for Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate research. One area of interest is the development of new imaging techniques that can more accurately detect this compound in tissues and cells. Another area of focus is the use of this compound in combination with other drugs or therapies to enhance their effectiveness in cancer treatment. Additionally, this compound may have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a hypoxia marker that has significant potential for scientific research, particularly in cancer research. Its specificity for hypoxic cells and tissues makes it a valuable tool for detecting and measuring hypoxia levels in tumors. While there are some limitations to its use in lab experiments, the future directions for this compound research are promising and may lead to new treatments and therapies for a variety of diseases.
Synthesis Methods
The synthesis of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and butyryl chloride to form 5-butyryl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to produce ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate. The final step involves the reaction between ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate and 4-fluorobenzenesulfonyl chloride to produce this compound.
Scientific Research Applications
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is primarily used as a hypoxia marker in scientific research, particularly in cancer research. Hypoxia is a common feature of solid tumors, as the rapid growth of cancer cells often outpaces the development of new blood vessels to supply oxygen. This compound is used to detect low oxygen levels in tumor tissues and cells, which can help researchers understand the mechanisms of tumor growth and develop new treatments for cancer.
Properties
Molecular Formula |
C22H22FNO6S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22FNO6S/c1-4-6-20(25)24(31(27,28)17-10-7-15(23)8-11-17)16-9-12-19-18(13-16)21(14(3)30-19)22(26)29-5-2/h7-13H,4-6H2,1-3H3 |
InChI Key |
OFUIAVRUWLKOOD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)


![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)

![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)



![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)

